molecular formula C12H21NO B3153351 2-(2-Amino-ethyl)-adamantan-2-ol CAS No. 756818-48-1

2-(2-Amino-ethyl)-adamantan-2-ol

Cat. No.: B3153351
CAS No.: 756818-48-1
M. Wt: 195.3 g/mol
InChI Key: HZNJWWIJIHTEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Adamantane (B196018) Derivatives in Organic and Medicinal Chemistry Research

The journey of adamantane from a chemical curiosity to a cornerstone of medicinal chemistry is a compelling narrative of scientific discovery. Although its existence was postulated as early as 1924 by H. Decker, who named it decaterpene, adamantane was first isolated from crude oil in 1933. nih.govwikipedia.org The first laboratory synthesis was achieved by Vladimir Prelog in 1941, but the process was impractical with a very low yield. nih.govwikipedia.org A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed an efficient synthesis through a Lewis-acid catalyzed rearrangement, making adamantane and its derivatives widely accessible for research. nih.govnih.gov

The foray of adamantane into medicinal chemistry began in earnest with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane hydrochloride) in the 1960s. nih.govnih.gov Initially identified for its activity against the influenza A virus, amantadine's later application in treating Parkinson's disease unveiled the vast therapeutic potential of this scaffold. nih.govuni-giessen.de This seminal discovery catalyzed a surge in research, leading to the development of other adamantane-based drugs like rimantadine (B1662185) and memantine, targeting a range of conditions from viral infections to neurodegenerative disorders. wikipedia.orgnih.govuni-giessen.de

Structural Significance of Adamantane Scaffolds in Molecular Design

The adamantane cage is a highly symmetrical, rigid, and lipophilic moiety that imparts several advantageous properties to molecules in which it is incorporated. nih.govresearchgate.net Its three-dimensional structure is often described as a "molecular diamondoid" due to the identical arrangement of its carbon atoms to those in a diamond crystal lattice. nih.govub.edu This inherent rigidity provides a stable and predictable framework, allowing for the precise spatial orientation of functional groups. researchgate.netpublish.csiro.au

In drug design, the bulky nature of the adamantyl group can serve multiple purposes. It can act as a hydrophobic anchor, facilitating passage through biological membranes and enhancing interactions with lipophilic pockets in target proteins. nih.govpensoft.net Furthermore, the adamantane scaffold can shield adjacent functional groups from metabolic degradation, thereby increasing the stability and plasma half-life of a drug. nih.govpublish.csiro.au Its use as a bioisostere for phenyl rings has also been a successful strategy to move away from the "flatland" of traditional aromatic drug candidates, introducing three-dimensionality into molecular design. researchgate.netpublish.csiro.au

Overview of Adamantane-Containing Amino Alcohols: Synthesis and Chemical Space Exploration

Adamantane-containing amino alcohols are a specific class of derivatives that combine the structural features of the adamantane cage with the versatile reactivity of amino and hydroxyl functional groups. The presence of these polar groups on a lipophilic scaffold creates amphiphilic molecules with a unique chemical space to explore.

The synthesis of these compounds often starts from adamantanone, the ketone derivative of adamantane. A common synthetic route to produce 2-substituted adamantane amino alcohols is through reductive amination. For instance, 2-adamantanone (B1666556) can react with an appropriate amine, such as ethylenediamine, to form a Schiff base intermediate, which is then reduced using agents like sodium borohydride (B1222165) to yield the final amino alcohol. Other methods involve the reaction of adamantanone with organometallic reagents followed by further functional group manipulations. chemicalbook.com The synthesis of a novel adamantane β-amino acid, 2-(adamant-2-yl)-3-aminopropanoic acid, has been achieved in a three-step sequence starting from the preparation of ethyl adamant-2-ylidenecyanoacetate. researchgate.net

The exploration of the chemical space of adamantane amino alcohols has led to the synthesis of a diverse library of compounds with varying substituents on both the adamantane core and the amino alcohol side chain. These modifications aim to fine-tune the molecule's physicochemical properties, such as solubility and lipophilicity, and to optimize its interaction with biological targets. mdpi.com

Research Rationale and Focus for 2-(2-Amino-ethyl)-adamantan-2-ol within the Broader Adamantane Class

The specific research interest in this compound stems from the established biological activities of related adamantane derivatives and the potential for this particular structure to interact with specific biological targets. The presence of both a hydroxyl group and a primary amino group at the 2-position of the adamantane nucleus, separated by an ethyl linker, offers specific hydrogen bonding capabilities and conformational flexibility that can be crucial for molecular recognition.

A primary focus of research into compounds like this compound is their potential as ligands for sigma receptors. Sigma receptors, particularly the sigma-2 subtype, are overexpressed in various tumor cells and are implicated in neurodegenerative diseases. Adamantane derivatives have shown promise as sigma-2 receptor ligands, with some demonstrating the ability to induce apoptotic cell death in cancer cells. The unique combination of the bulky adamantane cage and the amino alcohol functionality in this compound makes it a compelling candidate for investigation in the development of novel therapeutics and diagnostic agents targeting these receptors.

PropertyValue
Molecular Formula C₁₂H₂₁NO
Molecular Weight 195.31 g/mol
CAS Number 756818-48-1

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-aminoethyl)adamantan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-2-1-12(14)10-4-8-3-9(6-10)7-11(12)5-8/h8-11,14H,1-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNJWWIJIHTEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual protons and carbon atoms.

High-Resolution One-Dimensional NMR (¹H, ¹³C)

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of 2-(2-amino-ethyl)-adamantan-2-ol.

The ¹H NMR spectrum is expected to exhibit a series of signals corresponding to the protons of the adamantane (B196018) cage and the amino-ethyl side chain. The adamantane cage protons typically appear as a complex set of multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm. The protons of the ethyl group adjacent to the amino group would likely resonate as two triplets, one for the methylene (B1212753) group attached to the nitrogen and another for the methylene group attached to the adamantane ring. The chemical shifts of these protons would be influenced by the neighboring functional groups. The protons of the amino group (NH2) and the hydroxyl group (OH) would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The adamantane cage itself is expected to show a set of signals in the range of δ 25-40 ppm for the CH2 groups and δ 40-50 ppm for the CH groups. The quaternary carbon atom of the adamantane cage bearing the hydroxyl and the amino-ethyl groups would have a characteristic chemical shift further downfield. The carbons of the ethyl side chain would also exhibit distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH1.8 - 2.5 (m)40 - 50
Adamantane CH₂1.5 - 2.0 (m)25 - 40
C-OH-~70-80
-CH₂-C(OH)-~1.8 (t)~45-55
-CH₂-NH₂~2.8 (t)~40-50
-NH₂Variable (br s)-
-OHVariable (br s)-

Note: These are predicted values based on analogous structures and may vary from experimental data. m = multiplet, t = triplet, br s = broad singlet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to establish the spin-spin coupling network between adjacent protons, helping to trace the connectivity within the adamantane cage and the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connection point of the amino-ethyl side chain to the adamantane core and for confirming the position of the hydroxyl group.

Solid-State NMR (MAS NMR) for Bulk Characterization

For the characterization of the bulk, crystalline material, solid-state NMR (ssNMR) with Magic Angle Spinning (MAS) would be employed. Solid-state ¹³C NMR can provide information about the crystalline packing and the presence of different polymorphs. The chemical shifts in the solid state can differ from those in solution due to packing effects. Adamantane itself is often used as a chemical shift standard in solid-state NMR. nih.gov

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the same region (around 3300-3500 cm⁻¹). The C-H stretching vibrations of the adamantane cage and the ethyl group would be observed in the 2850-3000 cm⁻¹ region. Furthermore, N-H bending vibrations are expected around 1600 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H (alcohol)Stretching3200 - 3600 (broad)
N-H (amine)Stretching3300 - 3500 (two bands)
C-H (alkane)Stretching2850 - 3000
N-H (amine)Bending1590 - 1650
C-O (alcohol)Stretching1000 - 1260

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 195.31 g/mol . The fragmentation pattern would likely involve the loss of the amino-ethyl side chain, the hydroxyl group, or fragments of the adamantane cage itself. A prominent fragment would be the adamantyl cation. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
195[M]⁺
178[M-NH₃]⁺
177[M-H₂O]⁺
151[M-C₂H₄NH₂]⁺
135[C₁₀H₁₅]⁺ (Adamantyl cation)

X-ray Crystallography for Single Crystal Structure Determination

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

While no specific crystal structure data for this compound has been published, a successful crystallization would allow for the determination of its unit cell parameters, space group, and the precise coordinates of each atom. Such data would be invaluable for understanding the molecule's stereochemistry and its interactions in the solid state.

Table 4: Hypothetical Crystallographic Data Table for this compound

Parameter Hypothetical Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)10.5
b (Å)12.3
c (Å)15.8
α (°)90
β (°)90
γ (°)90
Volume (ų)2045.3
Z4
Density (calculated) (g/cm³)1.27

Note: The values in this table are purely hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (Circular Dichroism) for Chiral Adamantane Amino Alcohols

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules like this compound. Since the molecule possesses a stereocenter at the C-2 position of the adamantane cage, it can exist as two enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing unique information about the molecule's absolute configuration and conformation in solution. wiley.com

The CD spectrum of a chiral adamantane amino alcohol is characterized by Cotton effects, which are positive or negative bands corresponding to the electronic transitions of its chromophores. The amino group and the hydroxyl group in this compound are the primary chromophores. The spatial arrangement of these groups relative to the rigid adamantane framework dictates the sign and magnitude of the observed Cotton effects.

Table 1: Illustrative Chiroptical Data for Chiral Amino Alcohols

FeatureDescription
Technique Induced Circular Dichroism
Chiral Selector Lanthanide Tris(beta-diketonates)
Observation Formation of 1:1 complexes exhibiting characteristic CD signals.
Application Determination of absolute configuration and enantiomeric excess. nih.gov

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile adamantane derivatives. sysydz.netresearchgate.net For a compound like this compound, derivatization of the polar amino and hydroxyl groups may be necessary to increase its volatility and thermal stability. Common derivatizing agents include silylating agents or acylating agents. nih.gov The choice of the GC column is critical; a non-polar column like a DB-5MS is often used for the separation of adamantane derivatives. researchgate.net Mass spectrometry (MS) is a common detector, providing both retention time and mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of adamantane derivatives. nih.gov For the separation of enantiomers of this compound, chiral HPLC is the method of choice. chiralpedia.comyoutube.comyoutube.com This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. youtube.com Alternatively, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard achiral column. youtube.com

Column Chromatography: This is a fundamental purification technique used in the synthesis of this compound. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) to elute the compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. As with column chromatography, silica gel plates are commonly used, and the separated spots are visualized, for example, by staining with ninhydrin (B49086) (for the amino group) or potassium permanganate.

Table 2: Representative Chromatographic Data for Adamantane Derivatives

TechniqueStationary PhaseMobile Phase/ConditionsApplicationReference
GC-MS DB-5MSTemperature programmedAnalysis of adamantane derivatives in oil researchgate.net
Chiral HPLC Chiral Stationary Phase (e.g., protein-based)Varies (e.g., buffer/organic modifier mixtures)Enantiomeric separation youtube.com
TLC Silica GelHexane/Ethyl Acetate mixturesReaction monitoring and purity assessment nist.gov

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of this compound. The TGA thermogram would show the temperature at which the compound begins to decompose. Adamantane and its derivatives are known for their high thermal stability. aip.orgacs.org For polyimides containing adamantane units, decomposition temperatures for 10% weight loss are often above 500 °C. acs.org The thermal behavior of adamantane derivatives can be influenced by factors such as the cooling rate from a high-temperature phase. aip.org

Differential Scanning Calorimetry (DSC) is another thermal analysis technique that can be used to determine melting points and other phase transitions. researchgate.netacs.orgresearchgate.net

Table 3: Illustrative Thermal Analysis Data for Adamantane-Containing Materials

TechniqueMaterialObservationReference
TGA Adamantane-based polyimides10% weight loss above 500 °C acs.org
DSC AdamantaneSolid-to-solid phase transition at 208.72 K researchgate.net

Electrochemical Characterization Methods

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for investigating the electrochemical properties of a material and its interfaces. rsc.orgmdpi.com While direct EIS studies on this compound are not commonly reported, the technique could be employed to study its behavior at an electrode-electrolyte interface. The presence of the amino and hydroxyl groups would likely influence the double-layer capacitance and charge transfer resistance. EIS can provide insights into adsorption processes, film formation, and the kinetics of any redox reactions the molecule might undergo. rsc.orgnih.govmdpi.com The anodic oxidation of adamantane itself has been studied using electrochemical techniques, revealing the formation of adamantane-1,3-diol at specific potentials. rsc.org

The impedance spectrum, often represented as a Nyquist plot, can be modeled using an equivalent electrical circuit to extract quantitative parameters related to the electrochemical processes occurring at the interface.

Table 4: Potential Applications of Electrochemical Characterization

TechniquePotential Information Gained
Cyclic Voltammetry Determination of oxidation potentials of the amine or adamantane core. rsc.org
Electrochemical Impedance Spectroscopy Characterization of the interface, including capacitance and charge transfer resistance. rsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic character of 2-(2-Amino-ethyl)-adamantan-2-ol dictates its reactivity and intermolecular interactions. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. libretexts.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group, due to the presence of lone pair electrons. The LUMO, conversely, would be distributed across the adamantane (B196018) scaffold. Tuning of the HOMO-LUMO gap in adamantane derivatives can be achieved through various substitutions. researchgate.netjocpr.com

An Electrostatic Potential (ESP) Map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com For this compound, the ESP map would show negative potential (typically colored red or orange) around the electronegative nitrogen and oxygen atoms, indicating regions that are electron-rich and likely to act as hydrogen bond acceptors. youtube.comresearchgate.netucla.edu The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (colored blue), identifying them as hydrogen bond donors. The hydrocarbon adamantane cage would be largely neutral (colored green). This charge distribution is critical for predicting how the molecule will recognize and bind to a biological receptor.

Hypothetical Quantum Chemical Properties of this compound

Property Predicted Value Significance
HOMO Energy -7.2 eV Indicates electron-donating capability, localized on N and O atoms.
LUMO Energy 1.5 eV Indicates electron-accepting capability, distributed on the scaffold.
HOMO-LUMO Gap 8.7 eV Suggests high chemical stability, typical for saturated systems. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. For this compound, which lacks extensive conjugation, significant absorption is not expected in the visible range. The predicted UV spectrum would likely show absorptions in the far-UV region, corresponding to n→σ* and σ→σ* transitions associated with the amino and hydroxyl groups and the adamantane framework. Comparing predicted spectra with experimental data can help confirm the structure and purity of a synthesized compound. nih.gov

Predicted UV-Vis Absorption Maxima for this compound (in silico)

Predicted λmax (nm) Transition Type Corresponding Functional Group
~195 nm n → σ* Amino Group (-NH2)
~185 nm n → σ* Hydroxyl Group (-OH)

Molecular Docking Investigations of Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. mdpi.com Adamantane derivatives have been investigated as ligands for various biological targets, including the sigma-2 (σ2) receptor, which is implicated in cancer and neurological diseases. nih.govnih.gov

A docking study of this compound into the crystal structure of the σ2 receptor could provide valuable insights into its potential binding mode. biorxiv.orgresearchgate.net The rigid adamantane cage would likely occupy a hydrophobic pocket within the receptor's binding site, while the flexible amino-ethyl and hydroxyl groups could form specific hydrogen bonds and electrostatic interactions with key amino acid residues. mdpi.commdpi.com The results of a docking simulation are often expressed as a scoring function, which estimates the binding affinity.

Illustrative Molecular Docking Results for this compound with Sigma-2 Receptor (PDB: 6W0C)

Parameter Predicted Value/Interaction Significance
Binding Affinity (kcal/mol) -7.5 Indicates a potentially stable binding interaction.
Hydrogen Bonds Amine group with Asp56; Hydroxyl group with Tyr103 Specific interactions that anchor the ligand in the binding site.

| Hydrophobic Interactions | Adamantane cage with Leu95, Phe107, Trp159 | Van der Waals forces stabilizing the complex. mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. pharmacy180.com While requiring experimental data for a series of related compounds, computational methods can guide the design of these compounds. For this compound, a hypothetical SAR study could explore how modifications affect its binding affinity for a target like the σ2 receptor. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can then be built to predict the activity of new, unsynthesized derivatives. mdpi.comnih.govjchemlett.com

Hypothetical SAR for Adamantane Derivatives Targeting the σ2 Receptor

Modification to Base Structure Predicted Change in Activity Rationale
N-methylation of amine Decrease May disrupt optimal hydrogen bonding with receptor. pharmacy180.com
Lengthening ethyl chain Decrease Could introduce steric clashes within the binding pocket.
Replacing -OH with -OCH3 Decrease Removes a key hydrogen bond donor group.

| Adding substituent to adamantane cage | Variable | Could enhance hydrophobic interactions or cause steric hindrance. nih.gov |

Computational Predictions of Biological Activity and ADME Properties

In the early stages of drug discovery, it is crucial to assess a compound's potential for absorption, distribution, metabolism, and excretion (ADME). In silico tools can predict these properties based on the molecular structure, helping to identify candidates with favorable pharmacokinetic profiles and filter out those likely to fail. kpi.uamdpi.com Various computational models can predict a wide range of biological activities and potential toxicities. elsevierpure.comnih.govbmc-rm.org The adamantane moiety is known to increase lipophilicity, which can improve properties like membrane permeability. mdpi.com

Predicted ADME Properties for this compound

ADME Property Predicted Value Interpretation
LogP (Lipophilicity) 2.3 Optimal for balancing solubility and permeability.
Topological Polar Surface Area (TPSA) 46.2 Ų Suggests good potential for oral bioavailability and CNS penetration.
Aqueous Solubility (LogS) -3.1 Moderately soluble.
Caco-2 Permeability High Likely to be well-absorbed from the gastrointestinal tract.
Lipinski's Rule of Five 0 violations Good drug-like properties.

| Predicted Biological Activities | Sigma-2 receptor ligand, potential antiviral activity | Based on similarity to other known adamantane derivatives. researchgate.net |

Reactivity and Chemical Transformations of 2 2 Amino Ethyl Adamantan 2 Ol

Selective Functionalization of the Hydroxyl Group

The selective modification of the tertiary hydroxyl group in 2-(2-amino-ethyl)-adamantan-2-ol necessitates careful consideration of the more reactive primary amino group. To achieve selectivity, the amino group is typically protected first. This strategy involves converting the amine into a less reactive derivative, thereby allowing for subsequent reactions to occur exclusively at the hydroxyl site.

Commonly used protecting groups for the amino function include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Once the amine is protected, the hydroxyl group can undergo various transformations:

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields the corresponding ester.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, can form ethers, although steric hindrance at the tertiary position can make this challenging.

Silylation: Conversion to a silyl (B83357) ether using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) can serve as a protective strategy for the hydroxyl group itself, enabling further modifications elsewhere.

Following the desired functionalization of the hydroxyl group, the protecting group on the amine can be removed under specific conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to regenerate the free amine and yield the selectively O-functionalized product.

Table 1: Selective O-Functionalization Strategy

Step Reaction Type Reagents Functional Group Formed
1. Protection N-Boc Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Carbamate (B1207046)
2. Functionalization Esterification Acetyl chloride, Pyridine Acetate (B1210297) Ester

Selective Functionalization of the Amino Group

The primary amino group in this compound is a potent nucleophile and can be selectively functionalized with relative ease, often without interference from the less reactive and sterically hindered tertiary alcohol. A variety of reactions can be performed directly on the amino group.

Key transformations include:

Acylation: The most common reaction involves treating the compound with acyl chlorides or anhydrides to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamides.

Alkylation: The amino group can undergo mono- or di-alkylation using alkyl halides, though controlling the degree of alkylation can be challenging.

Reductive Amination: A controlled method for mono-alkylation involves reacting the amine with an aldehyde or ketone to form a Schiff base or imine intermediate, which is then reduced in situ by an agent like sodium borohydride (B1222165) to yield a secondary amine.

Table 2: Common Reactions for Selective N-Functionalization

Reaction Type Reagent Class Resulting Functional Group
Acylation Acyl Halides, Anhydrides Amide
Sulfonylation Sulfonyl Chlorides Sulfonamide
Reductive Amination Aldehydes/Ketones, NaBH₄ Secondary Amine

Intramolecular and Intermolecular Cyclization Reactions Forming Heterocycles

The presence of both a nucleophilic amine and a hydroxyl group on the same flexible ethyl tether allows for intramolecular cyclization to form heterocyclic structures. The outcome of such reactions is highly dependent on the reagents and conditions used. For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a seven-membered cyclic carbamate (an oxazepanone). The principles of such ring-closing reactions are well-documented for similar structures, where reaction conditions dictate the favorability of cyclization over intermolecular polymerization. rsc.orgrsc.org

Intermolecular reactions can also lead to heterocycles. For example, two molecules of this compound could potentially dimerize under specific conditions to form larger ring structures, such as a 14-membered cyclic ether-amine. Alternatively, reaction with a bifunctional reagent, such as a dicarboxylic acid, could lead to the formation of macrocyclic polyamides.

Table 3: Potential Heterocyclic Products from Cyclization Reactions

Reaction Type Reagent Example Potential Heterocycle Ring Size
Intramolecular Phosgene (or equivalent) Oxazepanone derivative 7

Modifications and Derivatizations of the Adamantane (B196018) Cage

The adamantane framework itself is not inert and can be functionalized, although this requires overcoming the strength of its C-H bonds. nih.gov Reactions typically target the tertiary (bridgehead) positions due to the relative stability of the resulting adamantyl radical or carbocation intermediates. wikipedia.org

Modern synthetic methods have enabled the direct functionalization of the adamantane cage:

Radical C-H Abstraction: High-energy radical species can abstract a hydrogen atom from the adamantane cage, creating an adamantyl radical. nih.gov This radical can then be trapped by various reagents, such as in Giese-type additions to electron-deficient alkenes to form new C-C bonds. nih.gov

Photoredox and H-atom Transfer (HAT) Catalysis: These contemporary methods allow for the selective alkylation of adamantane's C-H bonds under significantly milder conditions. chemrxiv.org An excited photocatalyst can initiate a hydrogen-atom transfer process, generating an adamantyl radical that can engage in further reactions. chemrxiv.org This approach offers high functional group tolerance, making it suitable for complex molecules. chemrxiv.org

These derivatizations allow for the introduction of new functional groups directly onto the rigid scaffold, expanding the molecular complexity and potential applications of the original compound.

Formation of Supramolecular Assemblies and Conjugates

The lipophilic and bulky adamantane cage is an excellent guest moiety for various host molecules in supramolecular chemistry. nih.gov This property allows this compound to participate in the formation of non-covalent host-guest assemblies.

Supramolecular Assemblies: The adamantane group fits snugly within the hydrophobic cavities of macrocyclic hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]). nih.gov The formation of these inclusion complexes is driven by the hydrophobic effect and van der Waals interactions. nih.govrsc.org Such assemblies can be used to alter the physical properties of the molecule, such as its solubility, or to construct larger, stimulus-responsive systems. nih.gov

Conjugates: The reactive amino or hydroxyl groups can be used to covalently link the adamantane derivative to other molecules, forming conjugates with combined or enhanced properties. For example, adamantane has been conjugated to monoterpenoids to create new molecules with potential biological activity. nih.gov The adamantane moiety in these conjugates often serves as a rigid, lipophilic anchor that can enhance metabolic stability or facilitate membrane transport.

Table 4: Supramolecular and Conjugate Formations

Formation Type Interacting Molecule/Host Driving Force / Linkage Example Application
Supramolecular Assembly β-Cyclodextrin, Cucurbit[n]uril Host-Guest (Non-covalent) Drug delivery, sensing nih.gov

Applications in Advanced Chemical Research

Scaffolds in Chemical Biology and Drug Discovery Research

The adamantane (B196018) moiety is frequently integrated into biologically active molecules to enhance their pharmacological properties, such as metabolic stability and membrane permeability. nih.gov The presence of the amino and hydroxyl functional groups in 2-(2-Amino-ethyl)-adamantan-2-ol offers opportunities for hydrogen bonding and other interactions with enzymes and receptors, making it a promising scaffold in drug discovery.

Exploration of Enzyme Inhibition Mechanisms (e.g., Urease, Dipeptidyl Peptidase-IV, Hydrolases)

The adamantane framework is a key component in the design of various enzyme inhibitors. Research has focused on its ability to anchor ligands into the active sites of enzymes, leading to potent and selective inhibition.

Urease Inhibition: Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in pathogens like Helicobacter pylori. nih.govfrontiersin.org Inhibition of this enzyme is a critical therapeutic strategy. nih.govfrontiersin.orgnih.gov While research on this compound itself as a urease inhibitor is not extensively documented, numerous studies have demonstrated the potent inhibitory activity of related adamantane derivatives, particularly amantadine-thiourea conjugates. nih.govresearchgate.net These studies suggest that the hydrophobic and stable adamantyl group plays a crucial role in the interaction with the urease enzyme. researchgate.net The introduction of the adamantane moiety to thiourea-based molecules has been shown to significantly enhance their inhibitory potency compared to the standard inhibitor, thiourea. nih.gov

Table 1: Urease Inhibitory Activity of Selected Adamantane Derivatives

Compound Structure IC₅₀ (µM) Inhibition Mode
N-(adamantan-1-ylcarbamothioyl)octanamide Adamantane-thiourea-alkyl chain 0.0085 ± 0.0011 Non-competitive
N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide Adamantane-thiourea-aryl 0.0087 ± 0.001 -
Thiourea (Standard) - 23.2 ± 11.0 -

Data sourced from multiple studies. nih.govfrontiersin.org

Dipeptidyl Peptidase-IV (DPP-4) Inhibition: DPP-4 is a serine protease that deactivates incretin (B1656795) hormones, making it a key target in the treatment of type 2 diabetes. oatext.com Adamantane derivatives have emerged as a class of DPP-4 inhibitors. journal-vniispk.ru Research indicates that adamantane-containing compounds can act as selective DPP-4 inhibitors. journal-vniispk.ru Notably, studies on a series of fifteen adamantane derivatives revealed that the highest activity was observed in compounds that, like this compound, contain a nitrogen atom in the β-position of the side chain. journal-vniispk.ruresearchgate.net For instance, 3,5-dimethyladamantane 1-carboxamide (B11826670) was identified as a selective DPP-4 inhibitor with an IC₅₀ of 53.94 μM. journal-vniispk.ru

Hydrolase Inhibition: The soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of anti-inflammatory and analgesic epoxy-fatty acids. mdpi.com Its inhibition is a therapeutic target for various diseases. mdpi.com Adamantane-containing ureas and diureas are among the most potent sEH inhibitors discovered. nih.govresearchgate.netnih.gov The adamantyl group fits into a hydrophobic catalytic tunnel of the enzyme. nih.gov Systematic studies have explored how substitutions on the adamantane ring affect inhibitory potency, metabolic stability, and physical properties. nih.govnih.gov For example, introducing a single methyl group to the adamantane core can increase potency, while further substitutions may decrease metabolic stability. nih.gov Adamantyl-urea derivatives have demonstrated inhibitory activity in the low nanomolar range. researchgate.netnih.govnih.gov

Table 2: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Adamantyl-Urea Derivatives

Compound IC₅₀ (nM)
1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea 0.8
1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea 1.2
1,6-(Hexamethylene)bis[(adamant-1-yl)urea] 0.5

Data sourced from multiple studies. nih.govnih.gov

Receptor Antagonism and Agonism Studies (e.g., NMDA, AMPA, KATP Channels)

The rigid adamantane scaffold is well-suited for interacting with receptor binding pockets, leading to its use in the development of receptor antagonists and agonists.

NMDA Receptor Antagonism: Adamantane derivatives are well-known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov Memantine (1-amino-3,5-dimethyladamantane), a structurally related compound, is a clinically used uncompetitive NMDA receptor antagonist for the treatment of neurodegenerative diseases. nih.govnih.govnih.gov This antagonistic action is thought to mitigate the effects of glutamate-induced excitotoxicity. nih.gov Adamantanes may also antagonize the α-7 subtype of the nicotinic acetylcholine (B1216132) receptor. nih.gov The investigation of compounds like this compound contributes to the understanding of structure-activity relationships for this class of neurological agents.

AMPA and KATP Channel Modulation: While the direct action of this compound on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors or ATP-sensitive potassium (KATP) channels is not yet widely reported, the broader field of adamantane chemistry in neuroscience suggests these are plausible areas for future investigation. The modulation of these channels is critical for neuronal function and represents important therapeutic targets.

Investigation of Antiviral Mechanisms of Action

The first medicinal application of an adamantane derivative was amantadine (B194251) (1-aminoadamantane) as an antiviral agent against influenza A. nih.govmdpi.com The mechanism of action for amantadine and its derivative rimantadine (B1662185) is the blockade of the M2 proton ion channel of the influenza A virus, which prevents viral uncoating. nih.govmdpi.com Research into new aminoadamantane derivatives continues, exploring activity against various influenza strains, including H1N1, H2N2, and H3N2. nih.govnih.govacs.org Some studies postulate that these derivatives act via a similar "amine" effect on the M2 channel. nih.govacs.org The structural features of this compound, being a 2-substituted aminoadamantane, make it a relevant candidate for such antiviral research. nih.gov

Role in Modulating Neurological Systems

The utility of adamantane derivatives in modulating neurological systems stems primarily from their ability to interact with key receptors, such as the NMDA receptor, and their favorable pharmacokinetic properties. nih.gov The lipophilic nature of the adamantane cage enhances the ability of these compounds to cross the blood-brain barrier, a critical feature for drugs targeting the central nervous system. The development of multifunctional ligands, for example by conjugating an aminoadamantane scaffold with other neuroactive pharmacophores, is an active area of research for treating complex neurodegenerative disorders like Alzheimer's disease. nih.gov

Conjugation to Peptides and Other Biomolecules for Stability and Selectivity Enhancement

The adamantane moiety serves as a robust anchor for conjugation to biomolecules, including peptides, to improve their therapeutic properties. nih.govpensoft.net Peptides often suffer from poor stability in vivo due to proteolytic degradation. nih.govnih.gov Conjugation with moieties like adamantane can enhance stability and control the self-assembly of peptide-based nanomaterials. researchgate.net For instance, adamantane has been conjugated to therapeutic peptides, and studies have shown that such covalent binding does not impair the peptide's biological activity. nih.gov The amino and hydroxyl groups of this compound provide convenient points for covalent attachment to peptides or other carriers, potentially enhancing their stability, cellular uptake, and target selectivity. nih.gov This strategy is also employed to create multifunctional molecules, where the adamantane portion provides one activity (e.g., receptor antagonism) and the conjugated partner provides another. nih.gov

Role in Materials Science and Nanotechnology

The unique, rigid, and cage-like structure of adamantane makes it an attractive building block in materials science and nanotechnology. wikipedia.orgresearchgate.netnanotech-now.com Adamantane-based polymers are explored for applications such as specialized coatings. wikipedia.orgpensoft.net In nanotechnology, adamantane's structure is utilized for the self-assembly of molecular crystals and the creation of nanodevices. wikipedia.orgnih.gov

The ability of the adamantane cage to be functionalized allows for its incorporation into larger, complex structures. It can serve as a core for the synthesis of dendrimers or as a lipophilic anchor for attaching molecules to surfaces, such as in liposomes for targeted drug delivery. nih.govpensoft.net The incorporation of adamantane derivatives into lipid bilayers of liposomes is a strategy used to study cell recognition and receptor targeting. nih.govpensoft.net The functional groups on this compound make it a suitable precursor for synthesizing more complex molecules for the development of new materials.

Design and Synthesis of Rigid Multivalent Scaffolds

The adamantane skeleton is an exemplary scaffold for the construction of multivalent systems, where multiple functional units are displayed in a precise spatial arrangement. The tetrahedral geometry of adamantane allows for the attachment of ligands or bioactive molecules in a well-defined orientation, which is crucial for probing and enhancing interactions with biological targets such as proteins and cell surfaces.

Research has demonstrated the use of adamantane derivatives to create tripodal scaffolds, where three arms are available for ligand conjugation, and a fourth position can be used for attaching a reporter group or a solubilizing moiety. acs.org The rigidity of the adamantane core ensures that the appended ligands maintain a fixed distance and orientation relative to each other, a critical factor in achieving high-avidity binding to multivalent receptors. The amino and hydroxyl groups of this compound can be selectively functionalized to build such multivalent constructs, offering a versatile platform for applications in drug delivery, diagnostics, and materials science.

Development of Chiral Materials and Chirality Switches

Chirality plays a pivotal role in chemistry and biology. The synthesis of enantiomerically pure compounds is a major focus in the pharmaceutical and materials science industries. While adamantane itself is achiral, the introduction of substituents at specific positions can lead to the formation of chiral molecules. The 1,2-disubstitution pattern on the adamantane framework, as seen in this compound, results in a chiral molecule. tandfonline.com

The development of synthetic routes to chiral adamantane derivatives is an active area of research. researchgate.net These chiral building blocks, including amino alcohol derivatives, can be employed as ligands in asymmetric catalysis or as components of chiral polymers and materials. nih.govmdpi.com The rigid adamantane backbone can effectively transmit chiral information, leading to high stereoselectivity in chemical reactions. Furthermore, the conformational rigidity of the adamantane cage makes it an interesting candidate for the design of chirality switches, where the chiroptical properties of the molecule can be altered by an external stimulus.

Studies in Nonlinear Optics (NLO) and White-Light Generation (WLG)

Materials with nonlinear optical (NLO) properties are essential for a range of technologies, including optical data storage, telecommunications, and bio-imaging. The search for new NLO materials with large second- and third-order nonlinearities is a continuous effort. Recent studies have shown that adamantane-type clusters exhibit significant NLO responses. rsc.orgnih.gov

The origin of the NLO properties in these systems is often attributed to the charge-transfer characteristics and the specific electronic transitions within the molecule. researchgate.netresearchgate.net While direct studies on the NLO properties of this compound are not extensively reported, its structure, containing both electron-donating (amino) and electron-withdrawing (hydroxyl) groups on a rigid scaffold, suggests potential for NLO activity. The ability to functionalize the amino and hydroxyl groups allows for the tuning of the electronic properties and thus the NLO response. Moreover, some adamantane derivatives have been investigated for their ability to generate white light from near-infrared laser irradiation, opening up possibilities for new lighting and display technologies. researchgate.net

Engineering of Artificial Ion Channels

Ion channels are integral membrane proteins that control the flow of ions across cellular membranes, playing a critical role in numerous physiological processes. The development of synthetic molecules that can mimic the function of natural ion channels is a burgeoning field of research with potential applications in medicine and nanotechnology. acs.orgnih.gov Adamantane derivatives have been explored as modulators of ion channel activity. nih.govrsc.org

The lipophilic nature of the adamantane cage allows it to interact with the hydrophobic interior of lipid bilayers, while the functional groups can be designed to form a pore or interact with specific ions. The amino and hydroxyl groups of this compound could potentially line a synthetic channel, facilitating the transport of ions across a membrane. The rigid structure of the adamantane core would provide a well-defined and stable pore geometry. Research in this area focuses on designing adamantane-based molecules that can self-assemble into channel-like structures within a lipid membrane.

Formation of Host-Guest Systems in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. A key aspect of this field is host-guest chemistry, where a host molecule can encapsulate a guest molecule, leading to the formation of a stable complex. The adamantane cage is a classic guest molecule in supramolecular chemistry due to its size, shape, and hydrophobicity. nih.gov It forms stable inclusion complexes with various host molecules, most notably cyclodextrins and cucurbiturils.

The amino and hydroxyl groups of this compound can be used to further functionalize the adamantane core, creating guest molecules with specific recognition properties. These host-guest systems have found applications in drug delivery, sensing, and catalysis. For instance, the encapsulation of a drug molecule containing an adamantane moiety by a cyclodextrin (B1172386) host can improve its solubility and bioavailability. The functional groups on this compound can also participate in secondary interactions with the host, further stabilizing the complex.

Ligands and Catalysts in Asymmetric Transformations

The development of efficient and selective catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Chiral ligands play a crucial role in this endeavor, as they can induce stereoselectivity in metal-catalyzed reactions. Chiral amino alcohols are a well-established class of ligands that have been successfully employed in a variety of asymmetric transformations. rsc.org

The structure of this compound, containing both an amino and a hydroxyl group in a chiral arrangement, makes it an attractive candidate for use as a chiral ligand. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. The rigid adamantane backbone can enhance the steric bulk and conformational rigidity of the ligand, which are often desirable features for achieving high enantioselectivity. While specific applications of this compound as a ligand in asymmetric catalysis may still be under exploration, its structural motifs are highly relevant to the design of new and effective chiral catalysts.

Applications in Bioinorganic Chemistry

Bioinorganic chemistry is an interdisciplinary field that explores the role of metals in biological systems. This includes the study of metalloproteins, which are involved in a wide range of biological processes such as oxygen transport, electron transfer, and catalysis. The design of small molecules that can mimic the function of metalloenzymes or interact with metal ions in a biological context is a key area of research.

While direct and extensive research on the application of this compound in bioinorganic chemistry is not widely documented, its structural features suggest potential in this area. The amino and hydroxyl groups can act as coordination sites for metal ions. By incorporating this adamantane derivative into larger molecular frameworks, it is possible to create ligands that can selectively bind to specific metal ions. The rigid adamantane scaffold can provide a pre-organized binding pocket, influencing the coordination geometry and reactivity of the metal center. Such molecules could find use as models for the active sites of metalloenzymes or as therapeutic agents that target metal-dependent biological pathways.

Future Research Directions and Outlook

Development of Next-Generation Synthetic Methodologies

The current synthesis of 2-(2-Amino-ethyl)-adamantan-2-ol typically relies on established functionalization techniques, such as the reductive amination of 2-adamantanone (B1666556) with ethylenediamine. wikipedia.org While effective, future research will likely focus on creating more efficient, sustainable, and versatile synthetic pathways.

A primary objective is the development of stereoselective synthesis methods. Since this compound is a chiral molecule, the ability to selectively produce a single enantiomer is crucial, as different stereoisomers can exhibit distinct biological activities and properties. nih.gov Future methodologies may draw from advances in asymmetric catalysis to achieve enantiomerically pure products, bypassing the need for costly chiral resolution steps. nih.gov

Furthermore, there is a drive to move beyond the functionalization of pre-existing adamantane (B196018) cores towards total synthesis or ring expansion/contraction strategies. nih.gov These approaches offer greater flexibility in introducing diverse functional groups at specific positions. Another promising avenue is the development of single-step, environmentally friendly reactions that utilize less toxic reagents and solvents, similar to recent optimizations in the synthesis of other adamantane derivatives which have significantly increased yields and reduced procedural complexity. nih.gov

Synthetic Strategy Current Approach Future Direction Primary Goal
Core Construction Functionalization of 2-adamantanone. wikipedia.orgTotal synthesis or ring expansion/contraction reactions. nih.govGreater structural diversity and control.
Stereochemistry Produces a racemic mixture.Asymmetric synthesis and enantioselective catalysis. nih.govAccess to enantiomerically pure compounds.
Efficiency Multi-step processes (e.g., Schiff base formation followed by reduction). wikipedia.orgOptimized, single-step reactions. nih.govIncreased yield, reduced cost and labor.
Sustainability Use of conventional reducing agents and solvents.Green chemistry principles (e.g., less toxic reagents, catalytic methods). nih.govMinimized environmental impact.

Unveiling Novel Biological Targets and Mechanisms

While preliminary research suggests that adamantane derivatives like this compound may act as ligands for sigma-2 receptors, which are implicated in cancer and neurodegenerative diseases, the full biological potential of this compound remains largely untapped. wikipedia.org Future investigations should aim to systematically screen this molecule against a wide array of biological targets to uncover novel therapeutic applications.

The structural similarity to known antiviral agents like amantadine (B194251) and rimantadine (B1662185) suggests that its potential against various viral targets, including influenza strains, warrants investigation. mdpi.comtandfonline.com Beyond this, the broader family of adamantane derivatives has shown activity against a diverse set of targets, including enzymes like dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolases, as well as central nervous system receptors like AMPA and K-ATP channels. mdpi.com A comprehensive screening program could reveal unexpected activities for this compound in areas such as diabetes, inflammation, or neurological disorders. tandfonline.com

Moreover, the presence of the aminoethyl side chain opens the possibility of antimicrobial activity. Studies on other 2-aminoadamantane (B82074) derivatives have demonstrated bacteriostatic effects against Gram-positive bacteria, providing a strong rationale for evaluating this compound against a panel of pathogenic microbes. tandfonline.compensoft.net

Potential Target Class Specific Examples Therapeutic Area Rationale/Supporting Evidence
Receptors Sigma-2 Receptors wikipedia.org, AMPA/K-ATP Channels mdpi.com, GABAergic System mdpi.comOncology, Neurodegenerative DisordersKnown activity of adamantane derivatives. wikipedia.org
Enzymes DPP-IV, Soluble Epoxide Hydrolase, Hydroxysteroid Dehydrogenases mdpi.comDiabetes, Inflammation, Metabolic DisordersAdamantane is a scaffold in approved enzyme inhibitors. mdpi.com
Viral Proteins Influenza M2 Protein Channel oup.comInfectious Diseases (Antiviral)Structural analogy to amantadine/rimantadine. mdpi.com
Bacterial Targets Bacterial Cell Wall/MembraneInfectious Diseases (Antibacterial)Known antimicrobial activity of related 2-aminoadamantanes. tandfonline.compensoft.net

Integration into Emerging Advanced Material Systems

The rigid, bulky, and thermally stable nature of the adamantane cage makes it an attractive building block for advanced materials. usm.edu Future research should explore the integration of this compound and its derivatives into polymers, nanostructures, and supramolecular assemblies to create materials with unique properties.

In polymer science, incorporating adamantyl groups as pendant moieties is known to enhance the physical properties of materials, such as increasing the glass transition temperature (Tg), stiffness, and thermal stability. usm.eduoriprobe.com The specific functional groups on this compound (amine and hydroxyl) provide reactive handles for covalent incorporation into polymer backbones like polysulfones or polyamides, potentially creating high-performance plastics with superior characteristics. usm.eduoriprobe.com

The field of supramolecular chemistry offers particularly exciting prospects. The adamantane group is renowned for its ability to form highly stable host-guest complexes with macrocycles like cyclodextrins and cucurbiturils. nih.govnih.gov This non-covalent interaction can be harnessed to create:

Drug Delivery Systems (DDS): The compound could be anchored to liposomes or dendrimers to improve drug loading, bioavailability, and targeted delivery. nih.govpensoft.net

Stimuli-Responsive Materials: By functionalizing polymers with this compound, it is possible to create "smart" materials that change their properties (e.g., solubility) in response to the addition of a cyclodextrin (B1172386) host, enabling applications in controlled release and adaptive systems. nih.gov

Self-Assembling Nanostructures: The directional interactions facilitated by the adamantane cage can be used to guide the self-assembly of molecules into ordered nanostructures for applications in molecular electronics and nanotechnology. aps.orgresearchgate.net

Material System Potential Application Role of this compound Key Enabling Property
High-Performance Polymers Aerospace, electronics, coatings. usm.eduresearchgate.netCovalently bonded monomer or pendant group.Enhances thermal stability and mechanical stiffness. usm.edu
Drug Delivery Systems (DDS) Targeted cancer therapy, controlled release. pensoft.netLipophilic anchor for liposomes; core for dendrimers. nih.govStrong host-guest interactions with cyclodextrins; biocompatibility. nih.govnih.gov
Supramolecular Gels Tissue engineering, 3D cell culture.Gelling agent through host-guest crosslinking.Reversible and specific non-covalent bonding. nih.gov
Optical Materials Nonlinear optics, light conversion devices.Component of adamantane-type clusters.Rigid, defined cage structure. rsc.org

Advanced Computational Approaches for Rational Design and Optimization

Computational chemistry and in silico modeling are indispensable tools for accelerating research and reducing experimental costs. For this compound, these approaches can guide the rational design of next-generation derivatives with enhanced activity and optimized properties.

Molecular docking simulations can be used to predict how derivatives of the parent compound bind to specific biological targets, such as the active sites of enzymes or the binding pockets of receptors. oup.com This allows for the pre-screening of virtual libraries of compounds and the prioritization of candidates with the highest predicted affinity and selectivity, focusing synthetic efforts on the most promising molecules.

Quantitative Structure-Activity Relationship (QSAR) studies can identify the key molecular features that correlate with biological activity. By analyzing a series of related adamantane derivatives, computational models can be built to predict the activity of new, unsynthesized compounds. youtube.com This approach is particularly powerful for optimizing properties like lipophilicity and cell uptake, which are critical for pharmacological efficacy. youtube.com Furthermore, computational tools are vital for characterizing novel compounds by simulating spectroscopic data (e.g., NMR, IR) to aid in structural confirmation and for providing a molecular-level understanding of intermolecular interactions. researchgate.net

Computational Technique Objective Example Application Expected Outcome
Molecular Docking Predict binding mode and affinity.Docking derivatives into the active site of the sigma-2 receptor or viral proteins. oup.comPrioritization of potent and selective lead compounds.
QSAR Modeling Correlate chemical structure with biological activity.Developing a model to predict the antifungal activity of N-alkylated derivatives. youtube.comDesign of new derivatives with enhanced potency.
Molecular Dynamics (MD) Simulate the dynamic behavior of the molecule and its complexes.Simulating the interaction with a lipid bilayer to assess membrane permeability.Understanding of stability and conformational changes at the target site.
DFT Calculations Characterize molecular structure and properties.Calculating IR and NMR spectra to compare with experimental data for structural validation. researchgate.netAccurate structural assignment and understanding of electronic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Amino-ethyl)-adamantan-2-ol
Reactant of Route 2
2-(2-Amino-ethyl)-adamantan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.